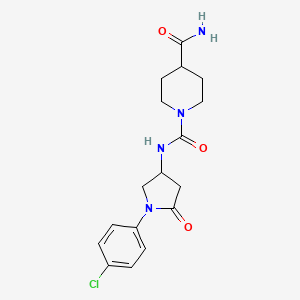

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Description

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a chlorophenyl group

Properties

IUPAC Name |

1-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O3/c18-12-1-3-14(4-2-12)22-10-13(9-15(22)23)20-17(25)21-7-5-11(6-8-21)16(19)24/h1-4,11,13H,5-10H2,(H2,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLSLNHECAKNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multiple steps:

Formation of the Pyrrolidinone Moiety: The initial step involves the synthesis of the 5-oxopyrrolidin-3-yl group. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

Formation of the Piperidine Ring: The piperidine ring is synthesized through hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the pyrrolidinone and piperidine moieties, typically using coupling agents such as HATU or EDC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorophenyl)-1,4-piperidinedicarboxamide

- N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide

Uniqueness

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is unique due to the presence of both the pyrrolidinone and piperidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.

Structural Overview

The compound features a piperidine ring, a pyrrolidinone moiety, and a 4-chlorophenyl group. Its molecular formula is with a molecular weight of approximately 393.88 g/mol. The structural complexity allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. These interactions can lead to modulation of various signaling pathways, influencing cellular responses.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperidine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study:

A study evaluating piperidine derivatives demonstrated that certain compounds reduced the growth of hematological cancer cell lines while increasing the expression of pro-apoptotic genes such as p53 and Bax . This suggests that this compound could potentially share similar anticancer properties.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar piperidine-based compounds have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis. The mechanism behind this activity may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in various assays:

| Assay Type | Result |

|---|---|

| Cytotoxicity | Significant inhibition in cancer cell lines |

| Antibacterial Activity | Moderate to strong against select strains |

| Enzyme Inhibition | Strong inhibition observed in acetylcholinesterase assays |

These findings highlight the compound's potential as a therapeutic agent across multiple domains.

Comparative Analysis with Similar Compounds

When compared to structurally related compounds, this compound exhibits unique biological profiles due to its specific substituents:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide | Indole moiety instead of chlorophenyl | Anticancer properties |

| N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide | Pyridine rings | Antimicrobial and enzyme inhibition |

This comparison indicates that while similar compounds may exhibit beneficial activities, the unique structure of this compound may confer distinct advantages in specific therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is typically employed, starting with functionalization of the pyrrolidin-3-yl core. For example, coupling reactions using activated intermediates (e.g., carboxylic acid chlorides) with piperidine-1,4-dicarboxamide derivatives can yield the target compound. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the pyrrolidinone and piperidine moieties under anhydrous conditions .

- Chlorophenyl group introduction : Electrophilic aromatic substitution or Suzuki-Miyaura coupling for regioselective attachment of the 4-chlorophenyl group .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (50–80°C) to minimize side products.

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy :

- 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; pyrrolidinone carbonyl at δ 170–175 ppm) .

- HRMS : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological targets?

- Methodology :

- Computational docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases). Focus on hydrogen bonding between the dicarboxamide groups and catalytic residues.

- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and compare bioactivity via IC50 assays .

- Data contradiction resolution : If conflicting SAR data arise (e.g., variable inhibition potency), validate assay conditions (pH, temperature) and confirm target binding via SPR or ITC .

Q. How can electrochemical methods assess this compound’s potential as a corrosion inhibitor?

- Methodology :

- Gravimetric analysis : Immerse metal specimens (e.g., C38 steel) in HCl solutions with/without the compound. Measure weight loss over time to calculate inhibition efficiency .

- Electrochemical impedance spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) to evaluate surface adsorption. Higher Rct indicates stronger inhibitor-metal binding.

- SEM/EDS : Post-experiment, image metal surfaces to confirm inhibitor film formation and elemental composition .

Q. What crystallographic challenges arise during structural elucidation, and how are they addressed?

- Challenges :

- Disorder in the piperidine ring : Common due to conformational flexibility.

- Weak diffraction : Caused by crystal defects or solvent inclusion.

- Solutions :

- Data collection : Use synchrotron radiation for high-resolution datasets.

- Refinement : Apply SHELXL’s restraints (e.g., DFIX for bond lengths) and TwinRotMat for twinned crystals .

- Validation : Check R-factors and ADP (atomic displacement parameter) consistency using WinGX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.